molecular formula C13H28 B099796 3,3-Dimethylundecane CAS No. 17312-65-1

3,3-Dimethylundecane

Cat. No. B099796
CAS RN: 17312-65-1
M. Wt: 184.36 g/mol
InChI Key: OCXNLUFNCUMHLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethylundecane is a hydrocarbon compound with a molecular formula of C13H28. It is commonly used in scientific research due to its unique properties and applications.

Scientific Research Applications

3,3-Dimethylundecane has various scientific research applications, including its use as a solvent in organic chemistry and as a reference standard for gas chromatography. It is also used in the synthesis of other compounds, such as 3,3-dimethyl-1-butanol, which is used as a flavoring agent in the food industry.

Mechanism Of Action

The mechanism of action of 3,3-Dimethylundecane is not fully understood. However, it is believed to interact with cell membranes and alter their fluidity, which can affect the function of membrane-bound proteins and enzymes.

Biochemical And Physiological Effects

Studies have shown that 3,3-Dimethylundecane has antimicrobial properties and can inhibit the growth of various strains of bacteria and fungi. It has also been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One advantage of using 3,3-Dimethylundecane in lab experiments is its low toxicity and high stability. It is also readily available and relatively inexpensive. However, one limitation is that it has limited solubility in water, which can make it difficult to use in aqueous experiments.

Future Directions

There are several future directions for the scientific research of 3,3-Dimethylundecane. One area of interest is its potential use as a natural preservative in the food industry. Another area of interest is its potential use in the development of new antibiotics due to its antimicrobial properties. Additionally, further research is needed to fully understand its mechanism of action and potential therapeutic applications.
In conclusion, 3,3-Dimethylundecane is a versatile and useful compound in scientific research. Its unique properties and applications make it a valuable tool for various fields, including organic chemistry, microbiology, and pharmacology. Further research is needed to fully understand its potential applications and mechanisms of action.

Synthesis Methods

3,3-Dimethylundecane can be synthesized through several methods, including the catalytic hydrogenation of 3,3-dimethyl-1-undecene and the alkylation of 1-undecene with isobutylene. The former method is more commonly used and involves the use of a palladium catalyst to reduce the double bond in 3,3-dimethyl-1-undecene to form 3,3-Dimethylundecane.

properties

CAS RN

17312-65-1

Product Name

3,3-Dimethylundecane

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

3,3-dimethylundecane

InChI

InChI=1S/C13H28/c1-5-7-8-9-10-11-12-13(3,4)6-2/h5-12H2,1-4H3

InChI Key

OCXNLUFNCUMHLN-UHFFFAOYSA-N

SMILES

CCCCCCCCC(C)(C)CC

Canonical SMILES

CCCCCCCCC(C)(C)CC

Other CAS RN

17312-65-1

synonyms

3,3-Dimethylundecane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.